molecular formula C14H18ClNO4S B2426836 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 874788-48-4

2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No.: B2426836
CAS No.: 874788-48-4
M. Wt: 331.81
InChI Key: LDRXHGGQKQYUNQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a thiolane ring with a sulfone group, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.

    Introduction of the Thiolane Ring: The 4-chlorophenoxy halide is then reacted with a thiolane derivative under basic conditions to introduce the thiolane ring.

    Sulfone Formation: Oxidation of the thiolane ring is carried out using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone group.

    Acetamide Formation: Finally, the ethylacetamide moiety is introduced through an amide coupling reaction using ethylamine and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form the sulfone group.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Amide Coupling: The formation of the ethylacetamide moiety involves amide coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Various nucleophiles can be used for substitution reactions on the chlorophenoxy group.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Formation of the sulfone group.

    Substitution: Various substituted derivatives of the chlorophenoxy group.

    Amide Coupling: Formation of the ethylacetamide moiety.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with cellular receptors or enzymes, while the sulfone group can participate in redox reactions. The ethylacetamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-fluorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide may confer unique chemical and biological properties compared to its bromine and fluorine analogs. Chlorine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRXHGGQKQYUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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